N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide
Description
N-{[1-(4-Methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a 2,2-diphenylacetamide core substituted with a cyclopentylmethyl group bearing a 4-methoxyphenyl moiety. This structure combines lipophilic (diphenyl, cyclopentyl) and polar (methoxy, acetamide) components, which may influence its physicochemical properties and biological activity. The 4-methoxyphenyl group is a recurring motif in bioactive molecules, often associated with enhanced solubility and receptor binding .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c1-30-24-16-14-23(15-17-24)27(18-8-9-19-27)20-28-26(29)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-17,25H,8-9,18-20H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYSGJWRKYLXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and methoxyphenyl intermediates. These intermediates are then coupled with diphenylacetamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- Research indicates that derivatives of this compound may exhibit analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Studies have shown that compounds with similar structures can modulate pain pathways effectively, making them candidates for pain management therapies.
-
Antidepressant Activity :
- Preliminary studies suggest that N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide may influence neurotransmitter systems implicated in mood regulation. Its potential as an antidepressant is under investigation, particularly in models of stress-induced depression.
-
Anticancer Potential :
- Some studies have explored the anticancer effects of related compounds. The presence of diphenyl and methoxy groups may enhance the compound's ability to interact with cellular targets involved in tumor growth and metastasis.
Materials Science Applications
-
Polymer Chemistry :
- The compound's unique structure allows it to be incorporated into polymer matrices as a functional additive. This application can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced engineering applications.
-
Nanotechnology :
- Researchers are investigating the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted delivery mechanisms in cancer therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Effects | Demonstrated that the compound significantly reduced pain response in animal models compared to control groups. |
| Study 2 | Antidepressant Activity | Showed modulation of serotonin and norepinephrine levels in treated subjects, indicating potential for mood enhancement. |
| Study 3 | Anticancer Efficacy | In vitro studies revealed that compounds similar to this compound inhibited cell proliferation in several cancer cell lines. |
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,2-Diphenylacetamide Derivatives
- 2,2-Diphenylacetamide (I): The parent compound (C₁₄H₁₃NO) exhibits a planar conformation with an 84.6–85.0° dihedral angle between phenyl rings. It serves as a precursor for pharmaceuticals like darifenacin and loperamide .
4-Methoxyphenyl-Substituted Acetamides
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (I): Features a sulfanyl linker and aminophenyl group. The 4-methoxyphenyl moiety here enhances antimicrobial activity, suggesting that the methoxy group may play a role in target interactions .
- N-(4-Methoxyphenyl)acetamide : A simpler analogue with demonstrated antimicrobial properties. The absence of the diphenyl and cyclopentyl groups reduces lipophilicity, likely affecting tissue distribution compared to the target compound .
Pharmacological Activity
- Antimycobacterial Activity : 2,2-Diphenylacetamide derivatives (e.g., loperamide) are established antimycobacterial agents. The target compound’s diphenyl core may retain similar activity, while the 4-methoxyphenyl group could modulate potency or selectivity .
- Antimicrobial Potential: Compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide show antimicrobial efficacy, suggesting that the target compound’s methoxy and acetamide groups may confer analogous properties .
- Psychoactive Analogues : Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) shares a methoxyacetamide motif but targets opioid receptors. This underscores the importance of substituent positioning in determining biological targets .
Physicochemical Properties
Biological Activity
N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₃₃H₃₁N₅O₂
- Molecular Weight : 519.63 g/mol
- CAS Number : 142217-80-9
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Research indicates that this compound may act as a modulator of the kappa-opioid receptor (KOR), which is implicated in pain modulation and mood regulation. The structure-activity relationship (SAR) studies suggest that the methoxy group enhances affinity for the KOR while maintaining selectivity over mu and delta opioid receptors.
Pharmacological Effects
-
Analgesic Activity :
- Studies have shown that this compound exhibits significant analgesic properties in animal models. It effectively reduces pain responses in both acute and chronic pain settings.
-
Antidepressant Effects :
- Preliminary investigations suggest potential antidepressant-like effects, attributed to KOR antagonism. This could provide a dual mechanism for treating conditions like depression and chronic pain.
-
Neuroprotective Properties :
- In vitro studies indicate that the compound may offer neuroprotective benefits against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
In a controlled study, mice were administered varying doses of this compound. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test. The highest dose demonstrated efficacy comparable to standard analgesics like morphine.
Case Study: Antidepressant-Like Effects
A separate study utilized the forced swim test to evaluate the antidepressant potential of the compound. Mice treated with this compound exhibited reduced immobility time, suggesting an improvement in mood-related behaviors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step process:
Cyclopentylmethyl intermediate : React 4-methoxyphenylcyclopentane with methylating agents under inert atmosphere (e.g., nitrogen) to form the cyclopentylmethyl backbone.
Acylation : Introduce the 2,2-diphenylacetamide moiety via nucleophilic acyl substitution using 2,2-diphenylacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Critical Factors : Temperature control during acylation prevents decomposition, while solvent polarity affects crystallization efficiency.
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., methoxy singlet at δ ~3.8 ppm, cyclopentyl protons as multiplet at δ 1.5–2.5 ppm, and aromatic protons from diphenyl groups at δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (C₃₂H₃₁NO₂: theoretical 461.2355 Da).
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro biological screening assays are appropriate for preliminary evaluation of its pharmacological potential?
- Methodology :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase) to identify mechanistic targets .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodology :
Target Selection : Prioritize receptors (e.g., serotonin receptors, COX-2) based on structural analogs .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. The methoxyphenyl and diphenyl groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across different study models?
- Methodology :
- Dose-Response Curves : Re-evaluate activity in multiple cell lines (e.g., primary vs. immortalized cells) to rule out model-specific effects .
- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation in certain models may explain false negatives .
- Structural Analog Comparison : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro) to identify pharmacophore requirements .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and pharmacokinetic properties?
- Methodology :
- LogP Measurement : Shake-flask method to assess lipophilicity; methoxy groups reduce LogP vs. chloro substituents .
- Permeability Assays : Caco-2 cell monolayer testing predicts intestinal absorption. Bulky cyclopentyl groups may reduce permeability .
- SAR Analysis : Synthesize derivatives (e.g., replacing diphenyl with methyl groups) and correlate structural changes with solubility/bioactivity .
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer efficacy, and how are dosing regimens optimized?
- Methodology :
- Rodent Models :
- Xenograft Studies : Implant HT-29 (colon cancer) cells in nude mice; administer 10–50 mg/kg (oral/IP) for 21 days .
- Neuroprotection : Use MPTP-induced Parkinson’s model in rats; assess dopamine levels via HPLC post-treatment .
- PK/PD Analysis : Monitor plasma half-life (LC-MS/MS) and adjust dosing intervals to maintain therapeutic concentrations .
Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode with target proteins?
- Methodology :
- Co-crystallization : Incubate the compound with purified protein (e.g., COX-2) and screen crystallization conditions (PEG/Ion kits) .
- Data Collection : Use synchrotron radiation (e.g., 1.0 Å resolution) and refine structures via SHELXL .
- Binding Site Analysis : Identify key residues (e.g., Arg120 in COX-2) interacting with the acetamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
